Sourcing high-purity, character-imparting aldehydes free from sensory-contaminating synthesis impurities challenges formulators. 2-Isopropyl-5-methyl-2-hexenal (Lavender Aldehyde) provides a specific herbaceous, lavender, woody, and fruity aroma critical for authentic fragrance and flavor compositions. Procuring the purified isomer mixture ensures reproducible sensory profiles, avoiding off-notes from crude aldol condensation mixtures. Benefits: • Character-imparting lavender & woody note for fine perfumery. • Adds cocoa, dry woody nuances to chocolate, blueberry, cranberry flavors. • Stable in alcohol-based sprays, lotions, and candle waxes. • High purity for consistent R&D and production scale-up.
2-Isopropyl-5-methyl-2-hexenal, also known as Lavender Aldehyde, is a branched C10 α,β-unsaturated aldehyde. Its primary value in industrial and research applications stems from a highly specific and potent aroma profile, characterized as powerful, diffusive, and herbaceous with complex lavender, woody, and subtle fruity undertones. [REFS-1, REFS-2] Unlike simple linear aldehydes, its utility is defined by this unique olfactory signature and its performance as a character-imparting ingredient in complex fragrance and flavor systems. It is typically synthesized via the aldol condensation of isovaleraldehyde and is supplied as a mixture of isomers. [REFS-3, REFS-4]
In fragrance and flavor applications, direct substitution of 2-Isopropyl-5-methyl-2-hexenal is impractical due to the high sensitivity of structure-odor relationships. Replacing it with its saturated analog, 2-isopropyl-5-methylhexanal, would eliminate the α,β-unsaturated system, fundamentally altering the odor profile and removing the characteristic herbaceous-resinous quality. [1] Similarly, using a crude mixture from its synthesis is not a viable cost-saving measure; such mixtures contain precursors like 3-hydroxy-2-isopropyl-5-methylhexanal, which possess different volatilities and undesirable odor notes, compromising the performance and reproducibility of the final formulation. [2] Therefore, procurement of the purified, specified compound is essential for achieving the intended sensory outcome.
The standard synthesis of 2-Isopropyl-5-methyl-2-hexenal proceeds via a base-catalyzed self-condensation of isovaleraldehyde. This reaction does not directly yield the target compound but rather a mixture of its hydroxylated precursors, threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal. [1] The desired unsaturated aldehyde is subsequently formed and isolated through a vacuum distillation process that preferentially dehydrates one of the hydroxy-aldehyde isomers, separating it from the unchanged, less volatile precursor residue. [1]
| Evidence Dimension | Product Composition Post-Synthesis |
| Target Compound Data | Purified 2-isopropyl-5-methyl-2-hexenal (distillate) |
| Comparator Or Baseline | Crude reaction mixture containing unchanged 3-hydroxy-2-isopropyl-5-methylhexanal (residue) |
| Quantified Difference | Qualitative but absolute: The target compound is separated from its direct precursor via a required physical process (distillation-dehydration). |
| Conditions | Base-catalyzed self-condensation of isovaleraldehyde followed by vacuum distillation. |
This evidence confirms that using a crude or incompletely processed mixture is unsuitable, making the procurement of the purified, post-distillation compound necessary for formulation consistency and to avoid the off-notes from the hydroxy-aldehyde precursor.
The α,β-unsaturated aldehyde structure of 2-Isopropyl-5-methyl-2-hexenal is critical for its unique odor but also introduces a point of chemical reactivity. In certain product bases, particularly those with high pH or oxidative potential (e.g., some soaps and detergents), this double bond is susceptible to oxidation or other reactions that can degrade the fragrance and alter the odor profile. [1] In contrast, its saturated analog, 2-isopropyl-5-methylhexanal, lacks this reactive moiety and would exhibit greater stability in such challenging media, albeit with a completely different and less complex odor.
| Evidence Dimension | Chemical Stability in Formulations |
| Target Compound Data | Higher reactivity due to α,β-unsaturated system. |
| Comparator Or Baseline | Saturated analog (2-isopropyl-5-methylhexanal) with higher stability in oxidative/alkaline conditions. |
| Quantified Difference | Presence vs. Absence of a reactive conjugated double bond. |
| Conditions | Formulation in chemically reactive product bases (e.g., high pH, presence of oxidizing agents). |
A buyer must select this specific unsaturated compound for its unique odor, while choosing its saturated analog would be a deliberate decision for applications demanding higher stability where this specific aroma is not required.
2-Isopropyl-5-methyl-2-hexenal is described by perfumers as having a very powerful, diffusive, and complex odor profile, primarily characterized as herbaceous, woody, and lavender-like, with additional notes of cocoa, blueberry, and clary sage reported. [REFS-1, REFS-2] This multi-faceted character is a direct result of its branched, unsaturated structure. This contrasts sharply with the odor profiles of common, industrially available linear aldehydes such as hexanal (grassy, fatty) or octanal (waxy, citrus), making them unsuitable substitutes for applications requiring the specific lavender-herbaceous note.
| Evidence Dimension | Odor Character |
| Target Compound Data | Complex profile: Herbaceous, woody, lavender, cocoa, blueberry notes. |
| Comparator Or Baseline | Linear aldehydes (e.g., hexanal, octanal) with simpler profiles (e.g., 'grassy', 'waxy-citrus'). |
| Quantified Difference | Qualitative: High aromatic complexity vs. simpler, more monolithic odor profiles. |
| Conditions | Standard organoleptic evaluation by trained perfumers. |
For creating specific high-value fragrance accords (e.g., fougère, natural lavender recreations), the unique and complex odor of this compound is a functional requirement that cannot be met by more generic aldehyde substitutes.
Where the goal is a powerful and authentic herbaceous-lavender note, this compound is the right choice. Its complex profile provides a natural character that cannot be achieved with simpler aldehydes, making it critical for high-end perfumery. [1]
In flavor systems for products like chocolate, blueberry, or cranberry, this aldehyde provides specific dry, woody, and cocoa-powder notes that enhance complexity. Its unique profile makes it a targeted choice over generic fruity or green aldehydes. [1]
This compound is best suited for formulations where its chemical stability is not challenged, such as alcohol-based sprays, certain lotions, or candle waxes. This allows its unique odor to be fully leveraged without risk of degradation that could occur in more alkaline or oxidative media. [2]
When a synthetic route requires a well-defined, high-purity α,β-unsaturated aldehyde without precursor contamination, procuring this specific compound is the correct approach. Its defined structure ensures predictable reaction outcomes, avoiding side reactions from impurities present in crude mixtures. [3]
Irritant